POTASSIUM SULFIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;sulfanide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSKVBLGRZAQA-UHFFFAOYSA-M | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014376 | |
| Record name | Potassium sulfide (K2S) | |
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Molecular Weight |
111.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |
| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |
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| Record name | Potassium sulfide | |
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| Record name | POTASSIUM SULFIDE | |
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Solubility |
FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |
| Record name | POTASSIUM SULFIDE | |
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| Record name | POTASSIUM SULFIDE | |
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Density |
Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |
| Record name | POTASSIUM SULFIDE | |
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Color/Form |
WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |
CAS No. |
1312-73-8, 37248-34-3 | |
| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |
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| Record name | Potassium sulfide | |
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| Record name | Dipotassium sulphide | |
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| Record name | POTASSIUM SULFIDE | |
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Melting Point |
912 °C, 840 °C | |
| Record name | POTASSIUM SULFIDE | |
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Structural Characterization and Crystallography of Potassium Sulfide Systems
Crystal Structure Analysis of Potassium Sulfide (B99878)
Potassium sulfide (K₂S) is an inorganic compound that, in its pure, anhydrous form, presents as a colorless solid. wikipedia.org It is known to adopt a specific crystal arrangement that is crucial to understanding its physical and chemical properties.
Antifluorite Structural Motif in K₂S
This compound crystallizes in the antifluorite structure. wikipedia.orgwikidoc.orglibretexts.org This structural motif is essentially the inverse of the fluorite (CaF₂) structure. In the antifluorite lattice, the positions of the cations and anions are swapped relative to the fluorite structure. libretexts.org Specifically, the larger sulfide anions (S²⁻) form a face-centered cubic (FCC) arrangement, while the smaller potassium cations (K⁺) occupy all the tetrahedral holes within this anionic sublattice. wikipedia.orgarxiv.org This results in each potassium ion being coordinated to four sulfide ions, and each sulfide ion being surrounded by eight potassium ions. softschools.commaterialsproject.org Other alkali metal sulfides, such as lithium sulfide (Li₂S), sodium sulfide (Na₂S), and rubidium sulfide (Rb₂S), also crystallize in this same antifluorite structure. wikipedia.org
Application of X-ray Diffraction (XRD) for Lattice Parameter Determination
X-ray diffraction (XRD) is a primary technique used to determine the lattice parameters of crystalline solids like this compound. Through XRD analysis, the spatial arrangement of atoms within the crystal can be elucidated. For the cubic antifluorite structure of K₂S, the key lattice parameter is the length of the side of the unit cell, denoted as 'a'.
Studies using XRD have determined the lattice constant 'a' for this compound to be approximately 7.407 Å. nih.gov The unit cell of K₂S is cubic, meaning all its axes (a, b, and c) are of equal length, and all the angles (α, β, and γ) are 90°. nih.gov The space group for this structure is designated as Fm-3m, which corresponds to the number 225 in the International Tables for Crystallography. materialsproject.orgnih.gov
Table 1: Crystallographic Data for this compound (K₂S)
| Parameter | Value | Reference |
| Crystal System | Cubic | chemicalbook.com |
| Space Group | Fm-3m | materialsproject.orgnih.gov |
| Lattice Constant (a) | 7.407 Å | nih.gov |
| Unit Cell Volume | 400.32 ų | researchgate.net |
Structural Investigations of Potassium-Doped Sulfide Materials
The introduction of potassium as a dopant into other sulfide materials can significantly alter their structural properties, leading to changes in phase composition and unit cell dimensions.
Phase Composition and Crystal Structure of Potassium-Doped Copper Sulfide
Research into potassium-doped copper sulfide systems has revealed complex phase relationships. The introduction of potassium can lead to the formation of new phases or the stabilization of existing ones. The specific phases that form depend on the concentration of potassium and the synthesis conditions. The crystal structure of these new phases can be determined using techniques like X-ray diffraction.
Crystallographic Studies of Related Potassium-Sulfur Compounds
Beyond the simple binary compound K₂S, the potassium-sulfur system includes other compounds with more complex structures, such as potassium polysulfides and potassium hydrogen sulfide.
At high pressures, K₂S undergoes a phase transition from the antifluorite structure to a distorted Ni₂In-type structure (space group P6₃/mmc) at approximately 6 GPa. arxiv.org This is in contrast to other alkali metal sulfides like Li₂S and Na₂S, which transform into an anticotunnite structure under pressure. arxiv.org Another related compound, bartonite, a potassium iron sulfide, possesses a tetragonal unit cell and a structure related to pentlandite (B1173512) and djerfisherite, featuring clusters of iron and sulfur atoms. arizona.edu The potassium atoms in bartonite exhibit different coordination environments, with some K-S bond distances being significantly shorter than others. arizona.edu Additionally, a hexagonal polymorph of K₂S with the space group P6₃/mmc has been identified, where potassium ions occupy two different types of sites with distinct coordination environments. materialsproject.org
Structure of Tripotassium Sodium Sulfate (B86663) (K₃Na(SO₄)₂) and Glaserite Family Compounds
Tripotassium sodium sulfate, with the chemical formula K₃Na(SO₄)₂, is a prominent and well-studied member of the glaserite mineral family. wikipedia.org This family of compounds is characterized by the general formula A₃C(BX₄)₂, where 'A' and 'C' represent alkali metals like Na, K, or Rb, and 'BX₄' represents tetrahedral groups such as SO₄, SeO₄, CrO₄, MoO₄, or WO₄. ereztech.com Other members of this family include K₃Na(CrO₄)₂, K₃Na(SeO₄)₂, and K₃Na(MoO₄)₂. wikipedia.orgfishersci.no
The crystal structure of K₃Na(SO₄)₂ has been determined with high precision using single-crystal X-ray diffraction. At 90 K, it crystallizes in the trigonal space group P3m1. elementschina.com The structure consists of octahedrally coordinated sodium ions and potassium ions with coordination numbers of ten and twelve, all interconnected by sulfate ions. elementschina.com Each sodium ion is surrounded by six oxygen atoms from the sulfate groups, with Na–O bond distances of approximately 2.3508 Å. elementschina.com The sulfate ions are located on a three-fold crystallographic axis. elementschina.com
The glaserite structure can be envisioned as a hexagonal arrangement of two types of sections: one containing only cations (Na⁺ and K⁺) and another containing both cations and anions (K⁺ and SO₄²⁻). ereztech.com This arrangement leads to a cation-to-anion ratio of 2:1. ereztech.com
Table 1: Crystal Data for Tripotassium Sodium Sulfate (K₃Na(SO₄)₂) at 90 K
| Parameter | Value |
|---|---|
| Formula | K₃Na(SO₄)₂ |
| Crystal System | Trigonal |
| Space Group | P3m1 |
| a | 5.6346(8) Å |
| c | 7.2543(15) Å |
| Volume | 199.46(6) ų |
| Z | 1 |
| Calculated Density | 2.767 g/cm³ |
Data sourced from a single-crystal X-ray diffraction study. elementschina.com
Crystal Structure of Potassium Vanadium Sulfide Minerals (e.g., Colimaite, K₃VS₄)
Colimaite (K₃VS₄) is a potassium-vanadium sulfide mineral, first discovered as a sublimate from the high-temperature volcanic gases in the fumaroles of the Colima volcano in Mexico. nih.govwikipedia.org It is the naturally occurring counterpart to the synthetically produced K₃VS₄. wikipedia.orgfishersci.ca The mineral is found in association with other species like cristobalite, arcanite, thenardite, barite, and native gold. nih.govfishersci.ca
X-ray powder diffraction and Selected Area Electron Diffraction (SAED) have established that colimaite possesses an orthorhombic crystal structure. nih.govwikipedia.org It belongs to the space group Pnma. nih.govfishersci.com The fundamental building blocks of the colimaite structure are vanadium-centered sulfur tetrahedra (VS₄), which are separated by potassium ions. nih.govfishersci.com The V–S bond distances within these tetrahedra range from 2.137 Å to 2.163 Å. nih.gov
The potassium ions occupy two distinct coordination environments. One type of potassium ion, K(1), is coordinated to five sulfur atoms with an average K-S distance of 3.296 Å. nih.govfishersci.com The other potassium ion is coordinated to eight sulfur atoms, with an average K-S distance of 3.314 Å. fishersci.com
Table 2: Crystallographic Data for Colimaite (K₃VS₄)
| Property | Value |
|---|---|
| Formula | K₃VS₄ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 9.139 (5) Å |
| b | 10.625 (7) Å |
| c | 9.135 (3) Å |
| Volume (V) | 887.03 (9) ų |
| Z | 4 |
| Calculated Density | 2.235 g/cm³ |
Data from X-ray powder diffraction analysis. nih.govwikipedia.org
Electron microprobe analysis of natural colimaite samples yielded an empirical formula of (K₂.₉₅Na₀.₀₆)Σ₃.₀₁V₁.₀₃S₃.₉₇, based on eight atoms, which idealizes to K₃VS₄. wikipedia.orgfishersci.ca
Table 3: Chemical Composition of Colimaite
| Element | Weight % |
|---|---|
| S | 43.29 |
| K | 39.36 |
| V | 17.41 |
| Na | 0.43 |
| Total | 100.49 |
Data from electron microprobe analysis. wikipedia.orgfishersci.ca
Diffuse X-ray Scattering Analysis in Potassium Lithium Sulfate (KLiSO₄)
Diffuse X-ray scattering is a powerful technique for investigating disorder and short-range order in crystalline materials. In potassium lithium sulfate (KLiSO₄), detailed analysis of diffuse scattering patterns has provided significant insights into its complex structural characteristics. nih.gov
Studies have recorded diffuse X-ray scattering patterns from KLiSO₄ at various temperatures. nih.govamericanelements.com These patterns reveal several distinctive features, including:
Elongated diffuse peaks located near the sharp Bragg peak positions. nih.gov
Weaker intensity bands that run perpendicular to the a* and b* reciprocal lattice directions. nih.gov
Darker regions, indicating a relative absence of scattering, that form distinct hexagonal and six-pointed star shapes. nih.gov
To understand the origin of these complex scattering phenomena, Monte Carlo simulations of structural models have been employed. nih.govatamanchemicals.com A simple model assuming harmonic (Hooke's law) springs between nearest-neighbor atom pairs, with lengths corresponding to average observed bond distances, was able to qualitatively reproduce all the observed diffuse features. nih.gov However, this simple model resulted in isotropic atomic displacement distributions, which contradicts experimental observations from Bragg analysis that show a pronounced threefold symmetry for the apical oxygen atom O(1). nih.gov
A more refined model was proposed to account for this discrepancy. This second model introduces a small number of point defects, specifically where potassium sites are occasionally occupied by lithium atoms. nih.gov The resulting distortion of the highly flexible LiO₄ tetrahedral framework surrounding these defects can successfully explain the observed trigonal shape of the O(1) atomic sites while still generating diffuse diffraction patterns consistent with the simpler harmonic model and experimental data. nih.gov This work highlights the crucial role of disorder and local structural distortions in defining the properties of KLiSO₄. nih.govfishersci.ca
Reaction Mechanisms and Solution Chemistry of Potassium Sulfide
Aqueous Phase Hydrolysis and Speciation Equilibria
When dissolved in water, potassium sulfide (B99878) (K₂S) undergoes significant chemical transformations, leading to a complex equilibrium of various ionic species.
Anhydrous potassium sulfide is a colorless solid that is not commonly found because it readily reacts with water. wikipedia.org This high reactivity is due to the strongly basic nature of the sulfide ion (S²⁻). wikipedia.orgquora.com In aqueous solutions, this compound completely and irreversibly hydrolyzes. wikipedia.orgquora.com This hydrolysis reaction results in the formation of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). wikipedia.orgquora.comchemequations.comacemap.infowebqc.orgsoftschools.com
The balanced chemical equation for this reaction is: K₂S + H₂O → KSH + KOH wikipedia.orgquora.comchemequations.comwebqc.org
Consequently, an aqueous solution of this compound is more accurately described as a mixture of potassium hydrosulfide and potassium hydroxide. wikipedia.orgacemap.infowikipedia.org This mixture acts as a source of the sulfide ion for many chemical reactions. wikipedia.orgquora.comacemap.info
Spectroscopic methods, such as Raman and UV-Vis spectroscopy, are invaluable tools for investigating the complex equilibria in aqueous sulfide solutions. acs.orgresearchgate.netdbc.wroc.pl These techniques allow for the in-situ identification and quantification of the different species present. acs.orgdbc.wroc.pl
Hydrogen sulfide (H₂S) is traditionally considered a diprotic acid, with two successive acid dissociation constants, Kₐ₁ and Kₐ₂:
H₂S ⇌ H⁺ + HS⁻
HS⁻ ⇌ H⁺ + S²⁻
Spectroscopic and thermodynamic analyses have been crucial in re-evaluating the second acid dissociation constant (Kₐ₂). acs.org Studies combining evanescent analysis and submicrometer path length near-UV spectroscopy have provided an upper bound estimate for the second acid dissociation equilibrium of pKₐ₂ > 17.3 (±0.1). acs.org This indicates that in typical aqueous solutions, the speciation of hydrogen sulfide is predominantly limited to the first deprotonation, forming the hydrosulfide ion (HS⁻). acs.org The presence of the sulfide ion (S²⁻) is therefore minimal in most aqueous environments. Raman spectroscopy has also been employed to study thioarsenite and arsenite species in aqueous solutions, demonstrating the complexity of sulfide-containing systems. researchgate.net
Understanding the thermodynamic properties of concentrated sulfide solutions is essential for accurately predicting speciation. acs.orgescholarship.orgresearchgate.netuc.edu The activity of ions, which represents their effective concentration, deviates significantly from their molar concentration in highly concentrated solutions. acs.org
A novel "evanescent" method has been utilized to determine the mean solution activities and activity coefficients of highly concentrated sulfide solutions. acs.orgresearchgate.net This, combined with spectroscopic data, has been instrumental in refining the thermodynamic data for sulfide species. acs.org The Gibbs free energy of formation for the sulfide ion (S²⁻) in aqueous solution has been estimated to be ΔG°f(S²⁻)aq > 111 (±0.5) kJ/mol. acs.org Thermodynamic models, such as the Modified Quasichemical Model in the Quadruplet Approximation, have been used to evaluate and optimize data for complex systems containing this compound and other salts. researchgate.netpolymtl.ca These models are critical for predicting phase equilibria in multicomponent industrial systems. researchgate.net
Ionic Dissociation and Solution Conductivity of this compound
This compound is classified as a strong electrolyte. brainly.comumlub.plam.szczecin.pl When solid this compound dissolves in water, it undergoes complete dissociation into its constituent ions. brainly.comlibretexts.org The dissociation process can be represented by the following equation:
K₂S(s) → 2K⁺(aq) + S²⁻(aq) brainly.com
The presence of these mobile, charged ions (2K⁺ and S²⁻) in the aqueous solution allows it to conduct electricity. brainly.comumlub.pl The conductivity of the solution is directly related to the concentration of these ions. vaia.com It is important to remember that the sulfide ion (S²⁻) subsequently hydrolyzes as described in section 4.1.1, so the final solution contains K⁺, HS⁻, and OH⁻ ions. wikipedia.orgquora.com The molarity of the potassium ions will be double that of the initial this compound concentration, while the sulfide ion concentration is influenced by the hydrolysis equilibrium. vaia.com
Electrochemical Reaction Mechanisms Involving this compound and Polysulfides
The electrochemistry of this compound and its derivatives, particularly potassium polysulfides, is a field of active research, largely driven by the development of potassium-sulfur (K-S) batteries. doi.orgosti.govrsc.orgresearchgate.netmdpi.comresearchgate.netnih.govosti.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Potassium-sulfur batteries utilize the reversible redox reactions between sulfur and potassium to store and release energy. doi.orgosti.govrsc.org The discharge and charge processes involve the transition between elemental sulfur and various potassium polysulfide species (K₂Sₙ), where 'n' can range from 1 to 8. polymtl.cadoi.orgresearchgate.netmdpi.comuts.edu.au
S₈ ↔ K₂S₆ ↔ K₂S₄ ↔ K₂S₂ ↔ K₂S doi.orgmdpi.com
During discharge, elemental sulfur (S₈) is reduced to long-chain polysulfides (e.g., K₂S₆, K₂S₅), which are typically soluble in the electrolyte. researchgate.netmdpi.comuts.edu.au These long-chain polysulfides are further reduced to shorter-chain polysulfides (e.g., K₂S₄, K₂S₃) and finally to solid this compound (K₂S) or potassium disulfide (K₂S₂). doi.orgmdpi.comuts.edu.au The formation of various polysulfide intermediates, such as K₂S₆ and K₂S₄, has been confirmed by techniques like UV-vis and X-ray photoelectron spectroscopy (XPS). doi.org Raman spectroscopy has also been used to identify the formation of K₂S₅ after a full charge cycle. mdpi.com
A significant challenge in K-S batteries is the "polysulfide shuttle," where soluble long-chain polysulfides migrate to the potassium anode and react with it, leading to a loss of active material and reduced coulombic efficiency. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.govosti.gov Research efforts are focused on mitigating this issue through various strategies, including the use of specialized separators and electrolyte formulations. mdpi.comnih.govosti.gov
The following table summarizes the theoretical capacities of different potassium polysulfide species, which are important for understanding the energy storage potential of K-S batteries.
| Polysulfide Species | Theoretical Capacity (mAh/g) |
| K₂S₈ | ~1675 |
| K₂S₆ | ~1144 |
| K₂S₄ | ~600 |
| K₂S₂ | - |
| K₂S | - |
| Data derived from electrochemical studies of K-S cells. doi.org |
Formation and Conversion Pathways of K₂S, K₂S₂, K₂S₃, K₂S₄, K₂S₅, K₂S₆
The formation and conversion of potassium sulfides and polysulfides are central to various electrochemical and chemical processes. In the context of potassium-sulfur (K-S) batteries, the electrochemical reduction of elemental sulfur (S₈) proceeds through a series of intermediate potassium polysulfides. ucl.ac.uk The process typically involves the formation of higher-order polysulfides (K₂Sₙ, where n is between 5 and 6), which are often soluble in the electrolyte, followed by their conversion to lower-order, insoluble polysulfides (K₂Sₙ, where n is between 1 and 4). ucl.ac.uk
The reaction pathways can be influenced by the electrolyte system. In ether-based electrolytes, a solid-liquid-solid pathway is common, where long-chain polysulfides dissolve and then convert to insoluble shorter-chain species. uts.edu.au Conversely, in carbonate-based electrolytes, a solid-state reaction mechanism tends to dominate. uts.edu.au
The general conversion pathway during discharge in a K-S battery can be represented as: S₈ ↔ K₂S₆ ↔ K₂S₅ ↔ K₂S₄ ↔ K₂S₂ ↔ K₂S ucl.ac.uk
A sloping voltage region between 2.25-1.65 V is associated with the reduction of S₈ to K₂S₆, while a plateau region from 1.6 to 1.2 V corresponds to the conversion of K₂S₆ to K₂S₄ and K₂S₂. ucl.ac.uk The formation of the final discharge product, K₂S, occurs in the subsequent steps. ucl.ac.uk However, some studies suggest that K₂S₃ is often the final discharge product observed due to the slow kinetics of the reduction from K₂S₃ to K₂S. uts.edu.au Density functional theory (DFT) calculations indicate that while K₂S has the lowest formation energy, suggesting thermodynamic stability, K₂S₂ has a higher formation energy than K₂S₃ and K₂S. chalmers.se This can lead to a disproportionation reaction: 2K₂S₂ → K₂S₃ + K₂S. chalmers.se
The synthesis of potassium polysulfides can also be achieved through direct chemical reactions. For instance, potassium pentasulfide (K₂S₅) can be prepared by reacting potassium hydrosulfide (KSH) with elemental sulfur. wikipedia.org An idealized equation for this reaction is: 4 KSH + S₈ → 2 K₂S₅ + 2 H₂S wikipedia.org
Similarly, potassium polysulfides can be produced by reacting potassium hydroxide (KOH) with elemental sulfur, a process used in the production of potassium thiosulfate (B1220275). google.comgoogle.com
The stability of these polysulfides is a key factor. The K-S phase diagram shows that K₂Sₙ (n= 1, 2, 3, 4, 5, 6) are stable at room temperature. ucl.ac.uk The structure of these compounds consists of zigzag chains of Sₙ²⁻ anions paired with K⁺ ions. wikipedia.org
Influence of K⁺ Ion Radius on Reaction Kinetics
The ionic radius of the potassium ion (K⁺), which is relatively large at 1.38 Å, significantly influences the reaction kinetics in various systems, particularly in potassium-ion batteries (PIBs) and potassium-sulfur (K-S) batteries. chinesechemsoc.orgnih.gov This large size can lead to sluggish diffusion kinetics in solid electrode materials, which can limit the rate performance of these batteries. nih.gov
Despite its large crystallographic radius, the K⁺ ion has the smallest Stokes' radius (3.6 Å in propylene (B89431) carbonate) compared to Li⁺ (4.8 Å) and Na⁺ (4.6 Å). nih.gov This smaller solvated radius results in higher ionic mobility and conductivity in liquid electrolytes. nih.gov However, the desolvation energy of K⁺ is lower than that of Li⁺, which is beneficial for its transport through the electrolyte. chinesechemsoc.org The primary challenge remains the slow diffusion of the large K⁺ ion within the solid-state structure of the electrode materials. nih.gov
Research has shown that the interactions between metal cations and polysulfide anions are weaker for alkali metals like K⁺ compared to divalent alkaline earth metals. rsc.org This weaker interaction for K⁺ does not significantly shift the equilibria between polysulfide and polysulfanide species. rsc.org In the context of polysulfide electrochemistry, studies in dimethyl sulfoxide (B87167) (DMSO) have indicated that larger monocations like K⁺ can impart greater stabilization on polysulfide anions due to weaker cation solvation energies. rsc.org This can lead to an increase in the electrochemical oxidation potentials of polysulfides in the order of Rb⁺ > K⁺ > Na⁺ > Li⁺. rsc.orgrsc.org
Conversely, some studies suggest that stronger metal-sulfur interactions can favor the formation of polysulfide anions. rsc.org Computational studies have shown that for alkali metals, heavier ions with more loosely held valence electrons lead to more favorable interactions between the ion-exchanged site and the polysulfide. researchgate.net However, the larger ionic radius of K⁺ can also cause more geometric deformation in the polysulfide, which is an opposing energetic effect. researchgate.net
Solid Electrolyte Interphase (SEI) Formation and Chemistry in K-ion Systems
The formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface is crucial for the performance and cyclability of potassium-ion batteries (PIBs) and potassium-sulfur (K-S) batteries. ucl.ac.uk The SEI is formed by the decomposition of electrolyte components, including salts and solvents, at the anode surface. ucl.ac.uk Its composition and properties are highly dependent on the electrolyte formulation. rsc.org
In K-ion systems, the SEI layer's primary role is to be ionically conductive for K⁺ ions while being electronically insulating, thus preventing continuous electrolyte decomposition and ensuring stable battery operation. ucl.ac.uk The composition of the SEI can be a mix of organic and inorganic compounds. ucl.ac.uk
Influence of Electrolyte Salt: The choice of salt in the electrolyte has a significant impact on the SEI chemistry. For instance, potassium bis(fluorosulfonyl)imide (KFSI) is known to form a stable SEI rich in inorganic components. ucl.ac.ukoaepublish.com The decomposition of the FSI⁻ anion contributes to the formation of species like potassium fluoride (B91410) (KF), K₂S, K₂SO₃, and K₂SO₄. ucl.ac.ukrsc.org An SEI with a higher content of these inorganic compounds is generally considered more mechanically robust and stable, leading to improved cycling performance. ucl.ac.uk
In contrast, potassium hexafluorophosphate (B91526) (KPF₆) based electrolytes tend to form an SEI that is richer in organic species due to the decomposition of the organic solvents. rsc.org While KF is also a component, its content is often lower compared to KFSI-based systems. rsc.org
Influence of Electrolyte Solvent: The solvent system also plays a critical role. The use of certain solvents can suppress the decomposition of other electrolyte components and contribute to the formation of a more stable SEI. For example, trimethyl phosphate (B84403) (TMP) has been shown to suppress solvent decomposition. ucl.ac.uk The stability of the SEI can be compromised by the higher solubility of its organic components in the electrolyte. ucl.ac.uk
SEI in Potassium-Sulfur (K-S) Batteries: In K-S batteries, the SEI must also be stable in the presence of soluble potassium polysulfides. A well-formed SEI can help to mitigate the "shuttle effect" of polysulfides, where they dissolve in the electrolyte and migrate to the anode, leading to capacity loss. chalmers.se Strategies to create a stable SEI in K-S systems include treating the potassium metal anode with a liquid-phase potassium-polysulfide (PPS) solution, which can form a conductive passivation layer containing K₂S. acs.org This pre-formed layer can promote dense and dendrite-free potassium plating. acs.org
The table below summarizes the SEI composition for different electrolyte systems in K-ion batteries.
| Electrolyte System | Key SEI Components | SEI Characteristics |
| KFSI-based | Rich in inorganic compounds: KF, K₂S, K₂SO₃, K₂SO₄ ucl.ac.uk | Highly stable, robust, leads to excellent cycling stability ucl.ac.uk |
| KPF₆-based | Rich in organic species, lower KF content rsc.orgrsc.org | Less stable compared to KFSI-based SEI rsc.org |
| Organic potassium salt-containing | Thin and robust SEI nih.gov | Reduces byproduct formation, enhances mechanical stability nih.gov |
Gas-Phase Reactions and Absorption Mechanisms
Absorption of Hydrogen Sulfide in Potassium Carbonate Aqueous Solutions
The absorption of hydrogen sulfide (H₂S) using an aqueous solution of potassium carbonate (K₂CO₃) is a well-established industrial process for sweetening sour gas streams. spe.org This process, often referred to as the "hot pot" process, operates at elevated temperatures, typically between 195°F and 230°F. spe.org The primary chemical reaction involves the absorption of H₂S into the alkaline solution.
The key reactions involved in the absorption of H₂S by potassium carbonate solution are: K₂CO₃ + H₂S ⇌ KHS + KHCO₃
This process is effective for removing both H₂S and carbon dioxide (CO₂). spe.org However, it has limitations in achieving very low H₂S concentrations in the treated gas, especially if the H₂S/CO₂ ratio in the feed gas is not small. spe.org In some applications, promoters like diethanolamine (B148213) (DEA) are added to the potassium carbonate solution to enhance the absorption kinetics, particularly for CO₂. bre.com
The regeneration of the spent potassium carbonate solution is achieved by heating, which reverses the absorption reactions and releases the captured H₂S and CO₂. sensotech.com A significant advantage of the hot potassium carbonate process is its lower heat requirement for regeneration compared to some amine-based processes. spe.org
Corrosion can be a concern in these systems, especially when scrubbing gases containing only CO₂. However, the presence of even small amounts of H₂S can significantly reduce the corrosion rate of carbon steel equipment. ampp.org
Chemical Interactions of Potassium, Nitrogen, Sulfur, and Carbon Monoxide in Combustion Systems
In combustion systems, particularly those utilizing biomass, the interactions between potassium (K), nitrogen (N), sulfur (S), and carbon monoxide (CO) are complex and have significant implications for emissions and operational issues like corrosion and fouling. rsc.orgchalmers.se
During biomass combustion, potassium is released into the gas phase, primarily as potassium chloride (KCl) and potassium hydroxide (KOH). rsc.org These compounds can then react with sulfur oxides (SOx) present in the flue gas. The presence of sulfur is generally beneficial as it promotes the conversion of corrosive alkali chlorides into less problematic alkali sulfates (e.g., K₂SO₄). chalmers.se Potassium sulfate (B86663) has a higher melting point than potassium chloride, which reduces the formation of sticky deposits on heat transfer surfaces. chalmers.sesld.cu
The sulfation of KCl is a key reaction pathway: 2KCl + SO₂ + ½O₂ + H₂O → K₂SO₄ + 2HCl
The efficiency of this sulfation process is enhanced by higher concentrations of SOx. chalmers.se Oxy-fuel combustion, which involves flue gas recirculation, can lead to higher SOx concentrations, thereby promoting more complete sulfation of potassium chlorides. chalmers.se
The presence of KCl and SO₂ also influences the chemistry of nitrogen oxides (NOx) and the oxidation of carbon monoxide. Experimental and modeling studies have shown that KCl can inhibit the formation of NO. chalmers.se On the other hand, SO₂ can promote the oxidation of NO to nitrogen dioxide (NO₂). chalmers.se
The table below summarizes the key interactions in these combustion systems.
| Reactant | Interacting Species | Effect |
| Potassium (as KCl) | Sulfur (as SO₂) | Forms K₂SO₄, reducing corrosion and fouling chalmers.se |
| Potassium (as KCl) | Nitrogen oxides (NOx) | Inhibits NO formation chalmers.se |
| Potassium (as KCl) | Carbon monoxide (CO) | Promotes CO oxidation in CO₂-rich environments chalmers.se |
| Sulfur (as SO₂) | Nitrogen oxides (NOx) | Promotes oxidation of NO to NO₂ chalmers.se |
| Carbon monoxide (CO) | Alkali sulfation | Enhances the kinetics of sulfation researchgate.netacs.org |
Sulfur Speciation Studies in Complex Matrices
Understanding the speciation of sulfur in complex matrices containing potassium is crucial for various applications, from environmental science to materials chemistry and industrial processes like combustion. Techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy are powerful tools for determining the different chemical forms of sulfur.
In the context of biomass combustion, sulfur addition can alter the speciation of potassium. For instance, adding sulfur to biomass fuel can shift the dominant potassium species in fly ash from KCl to K₂SO₄. sld.cu This change in speciation is significant because K₂SO₄ is less corrosive and has a higher melting point than KCl. sld.cu Thermodynamic equilibrium calculations and experimental studies confirm that during combustion, volatile KCl can react with SO₂ to form K₂SO₄. mdpi.com
In the field of battery technology, particularly in K-S batteries, the speciation of sulfur is central to the charge-discharge mechanism. During the electrochemical process, sulfur undergoes a series of transformations, forming various potassium polysulfides (K₂Sₙ). Spectroscopic techniques like UV-Vis and X-ray photoelectron spectroscopy (XPS) have been used to identify intermediate species such as K₂S₆ and K₂S₄. osti.gov While the final discharge product is theoretically K₂S, often K₂S₃ is observed as the end product due to kinetic limitations. uts.edu.au The formation of different polysulfide species (S₄²⁻, S₅²⁻) has been confirmed in electrolyte solutions. chalmers.se
In geochemical and environmental systems, the interaction between metal cations and sulfur species is also of interest. Studies have shown that alkali metal cations like K⁺ have a weaker interaction with thiolate and polysulfide anions compared to alkaline earth metals. rsc.org This weaker interaction means that K⁺ does not significantly shift the equilibrium between different reduced sulfur species. rsc.org
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Sulfur Oxidation States
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, non-destructive analytical technique used to determine the chemical state and local coordination environment of specific elements within a material. arizona.eduberstructuralbioportal.org For sulfur-containing compounds, S K-edge XANES is particularly effective for identifying and quantifying the various oxidation states of sulfur, which can range from -2 to +6. arizona.eduosti.gov This is because the energy of the absorption edge, corresponding to the transition of a sulfur 1s core electron to unoccupied p-orbitals, is sensitive to the electron density and thus the oxidation state of the sulfur atom. osti.gov A higher oxidation state results in a shift of the absorption edge to a higher energy. arizona.edu
The XANES spectrum provides a "fingerprint" of the chemical state of an element. arizona.edu By comparing the spectrum of an unknown sample to the spectra of known standard compounds, the speciation of sulfur can be determined. acs.org This "fingerprinting" method allows for the qualitative identification of different sulfur species. acs.org Furthermore, quantitative analysis can be performed by using linear combination fitting (LCF) of the sample spectrum with a set of standard spectra. This method provides the relative proportions of each sulfur species present in the sample. acs.orgresearchgate.net
In the context of this compound (K₂S), where sulfur is in the -2 oxidation state, XANES spectroscopy can be used to monitor changes in the sulfur oxidation state during chemical reactions, such as oxidation. When this compound is oxidized, a variety of sulfur species with higher oxidation states can be formed, including polysulfides, elemental sulfur (S₈), sulfites (SO₃²⁻), and sulfates (SO₄²⁻). osti.govresearchgate.net Each of these species has a characteristic S K-edge XANES spectrum.
Research has shown a clear correlation between the energy of the main absorption peak (white line) and the formal oxidation state of sulfur. osti.gov There is a significant energy shift of approximately 10-12 eV between sulfide (S²⁻) and sulfate (S⁶⁺). arizona.edu This large shift allows for the clear distinction between reduced and highly oxidized forms of sulfur. arizona.edu
Detailed Research Findings:
Studies utilizing S K-edge XANES have successfully characterized sulfur speciation in a wide range of materials, from geological samples to biological tissues. arizona.eduarizona.edumdpi.com For instance, in the study of silicate (B1173343) glasses, XANES was able to distinguish between sulfide (S²⁻) and sulfate (S⁶⁺) as the predominant forms of sulfur under different conditions. arizona.edu No evidence for intermediate oxidation states was observed in those particular samples. arizona.edu
In another application, XANES was employed to investigate the reoxidation of glutenin subunits with potassium iodate. researchgate.net The results showed the formation of not only disulfide bonds but also higher oxidation states like sulfoxides and sulfonic acids. researchgate.net This demonstrates the capability of XANES to track complex redox processes involving sulfur. researchgate.net
The energy position of the absorption peak is a key parameter in identifying the sulfur species. The following table presents typical energy ranges for the main absorption peaks of different sulfur oxidation states as observed in various studies. It is important to note that the exact energy can be influenced by the specific chemical environment of the sulfur atom. arizona.edu
| Sulfur Species | Formal Oxidation State | Typical S K-edge Peak Energy (eV) |
| Sulfide (e.g., in K₂S) | -2 | ~2470 |
| Thiol/Monosulfide | -2 / -1 | ~2473.4 nih.gov |
| Elemental Sulfur | 0 | ~2472.7 osti.gov |
| Sulfoxide | +2 | ~2476.1 osti.gov |
| Sulfite | +4 | Not explicitly detailed in provided search results |
| Sulfate | +6 | ~2482.5 ± 0.5 nih.gov |
| Ester Sulfate | +6 | ~2483.5 nih.gov |
This table is a compilation of data from multiple sources and the exact peak energies can vary based on the specific compound and experimental conditions.
The quantitative analysis of XANES spectra through methods like linear combination fitting allows researchers to determine the percentage contribution of each sulfur species in a mixture. researchgate.net For example, in studies of soil organic matter, XANES has been used to quantify the proportions of reduced sulfur (sulfides, thiols), intermediate oxidation states (sulfoxides, sulfonates), and highly oxidized sulfur (ester sulfates). cornell.edu
Advanced Spectroscopic and Analytical Characterization Techniques for Potassium Sulfide Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which probes the molecular vibrations of a sample, provides critical insights into the chemical bonding and structure of potassium sulfide (B99878) and its derivatives.
Raman Spectroscopy for Polysulfide Identification and Phase Transitions
Raman spectroscopy is a powerful non-destructive technique for identifying different polysulfide species (Sₙ²⁻) and studying phase transitions in potassium-sulfur systems. The S–S stretching vibrations in polysulfide anions give rise to characteristic Raman peaks, allowing for their speciation. For instance, in situ Raman spectroscopy has been instrumental in studying the formation and evolution of sodium polysulfides in sodium-sulfur batteries, where distinct peaks for species like Na₂S₈, Na₂S₄, and Na₂S₂ are identified. nih.gov Similar principles apply to potassium polysulfides, where Raman studies have helped to characterize sulfur-containing anions. optica.org
The technique is also highly sensitive to changes in the crystalline structure, making it ideal for monitoring phase transitions. spectroscopyonline.com As a material undergoes a phase transition, changes in the crystal lattice and symmetry result in shifts in the positions and intensities of Raman bands. spectroscopyonline.comresearchgate.net For example, temperature-dependent Raman spectroscopy can track the transition from a low-temperature phase to a high-temperature phase in materials like potassium sulfate (B86663) (K₂SO₄), a related sulfur-containing potassium salt. researchgate.netjlu.edu.cnacs.org Studies on K₂SO₄ have shown that while major frequency changes may not occur, the spectra above the transition temperature can be interpreted based on the vibrational modes of the new crystal structure. researchgate.net
Key Raman Peaks for Polysulfide Identification: The following table provides examples of Raman peak assignments for different polysulfide species, primarily from studies on analogous sodium polysulfide systems which are expected to be similar for potassium polysulfides.
| Polysulfide Species | Typical Raman Peak Position (cm⁻¹) | Vibrational Mode |
| S₈ (elemental sulfur) | ~151, 218, 474 | S-S-S bending and S-S stretching |
| S₈²⁻ | ~380, 510 | S-S stretching |
| S₆²⁻ | ~405 | S-S stretching |
| S₄²⁻ | ~436 | S-S stretching |
| S₃•⁻ (radical anion) | ~540 | S-S stretching |
| S₂²⁻ | ~450 | S-S stretching |
Note: Peak positions can vary depending on the solvent and cation.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to identify functional groups and elucidate the molecular structure of compounds. rsc.orgwiley.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. rsc.org While simple inorganic compounds like potassium sulfide have limited IR activity, FTIR is valuable for characterizing more complex structures, impurities, or reaction products that may form.
In the context of materials science, FTIR complements other techniques like X-ray diffraction (XRD) for a more complete structural characterization. illinois.eduacs.orgacs.org For instance, in the synthesis of potassium sulfate, FTIR is used alongside XRD to confirm the structural properties of the final product. acs.orgacs.org The technique is particularly sensitive to the presence of functional groups containing oxygen, hydrogen, or carbon, which might be present as contaminants or in precursor materials. mdpi.comieeesem.com For example, the presence of water can be identified by a broad absorption band in the 3400 cm⁻¹ region. mdpi.com
FTIR analysis involves preparing a sample, often by grinding it with an optically transparent medium like potassium bromide (KBr) to form a pellet, and then measuring the absorption of infrared light. mdpi.comazom.com The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a molecular fingerprint of the sample. wiley.com
Electronic Spectroscopy Applications
Electronic spectroscopy probes the electronic transitions within a molecule or ion when it absorbs ultraviolet (UV) or visible light. This technique is particularly useful for detecting and quantifying species in solution.
Near-UV and UV-Vis Absorption Spectroscopy for Solution-Phase Species Detection
Near-ultraviolet and ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for identifying and quantifying dissolved species. egyankosh.ac.in When a molecule or ion absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher one. The wavelength of maximum absorbance (λ_max) is characteristic of the species, and the amount of light absorbed is proportional to its concentration. egyankosh.ac.in
This method is highly effective for detecting polysulfide ions in solution, as these species exhibit strong and distinct absorption bands in the UV-Vis range. nih.gov For example, ex situ UV-Vis spectroscopy has been used to identify species like Na₂S₈, Na₂S₄, and Na₂S₂ in the electrolyte of sodium-sulfur batteries by correlating their absorption spectra with those of known standards. nih.gov Similarly, this technique can be applied to potassium polysulfide solutions to monitor the concentration of different polysulfides during chemical reactions. Studies on related polythionates, such as potassium pentathionate (K₂S₅O₆), have shown characteristic absorption peaks that confirm the presence of specific anions in solution. researchgate.net
The UV-Vis spectrum provides valuable information for both qualitative identification and quantitative analysis of species in solution-phase studies of this compound chemistry. mdpi.comfrontiersin.org
X-ray Based Characterization Methods
X-ray based methods are powerful tools for investigating the atomic and molecular structure of crystalline materials.
X-ray Diffraction (XRD) for Crystal Structure, Phase Purity, and Crystallite Size
X-ray diffraction (XRD) is the primary technique for determining the crystal structure, identifying the phases present, and assessing the phase purity of a crystalline solid like this compound. ucmerced.edu When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to a specific crystal structure and serves as a fingerprint for that material. ucmerced.edu
By comparing the experimental diffraction pattern of a sample to a database of known patterns, the crystalline phases present can be identified. ucmerced.edu For this compound, XRD can confirm its crystal structure, which is typically cubic (Fm-3m space group). materialsproject.org It can also identify any impurities or secondary phases that may have formed during synthesis. acs.orgacs.org For example, in the synthesis of potassium-doped copper sulfide, XRD is used to confirm the retention of the desired crystal structure and to observe slight modifications in lattice parameters due to doping. researchgate.netresearchgate.net
Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains, or crystallites. acs.org This relationship is described by the Scherrer equation, which allows for the calculation of the average crystallite size from the peak broadening in the XRD pattern. acs.orgrigaku.com This is particularly important in nanomaterials research, where the properties of a material can be highly dependent on its crystallite size. acs.org As crystallite size decreases into the nanoscale, the XRD peaks become broader. acs.org
Information Obtainable from XRD Analysis of this compound:
| Parameter | Description | How it is Determined from XRD Data |
| Crystal Structure | The arrangement of atoms in the crystal lattice. | Comparison of the diffraction pattern (peak positions and relative intensities) with reference patterns from databases (e.g., ICSD). ucmerced.edumaterialsproject.org |
| Phase Purity | The absence of unwanted crystalline phases. | The diffraction pattern should only contain peaks corresponding to the desired phase (e.g., K₂S). The presence of extra peaks indicates impurities. acs.orgucmerced.edu |
| Lattice Parameters | The dimensions of the unit cell (e.g., a, b, c). | Precise measurement of the angular positions (2θ) of the diffraction peaks allows for the calculation of the lattice parameters. scielo.org.mx |
| Crystallite Size | The average size of the coherently scattering crystalline domains. | Measurement of the broadening of the diffraction peaks and application of the Scherrer equation. acs.orgrigaku.com |
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Elemental Speciation and Oxidation States
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, synchrotron-based technique used to determine the elemental speciation and oxidation states of elements within a material. berstructuralbioportal.org This method is particularly sensitive to the local electronic structure and coordination environment of the absorbing atom. ucalgary.caicm.edu.pl For sulfur-containing compounds like this compound, sulfur K-edge XANES provides a "fingerprint" that allows for the characterization of the sulfur's chemical form. nih.gov
The principle of XANES involves exciting a core-level electron to unoccupied or partially occupied molecular orbitals. The resulting absorption spectrum exhibits features near the absorption edge that are unique to the oxidation state and geometry of the absorbing atom. ucalgary.cacornell.edu There is a significant and detectable energy shift in the absorption edge for sulfur in different oxidation states, with a reported shift of as much as 13 eV between sulfide (S²⁻) and sulfate (S⁶⁺). ucalgary.ca This strong correlation between the absorption edge energy and the oxidation state makes XANES a valuable tool for speciating sulfur in various materials. icm.edu.pl
In the context of this compound research, XANES can be employed to:
Distinguish between different sulfur species: It can clearly differentiate between sulfide (S²⁻), polysulfides (Sₙ²⁻), elemental sulfur (S₈), and various oxidized sulfur species like sulfites and sulfates. ucalgary.canih.gov
Monitor changes in oxidation state: Researchers can track the changes in the sulfur oxidation state during chemical reactions or electrochemical processes. For instance, in studies of battery materials, ex situ or in situ XANES can reveal how the sulfur environment in a this compound-based electrode changes during charge and discharge cycles. researchgate.net
Characterize complex materials: In composite materials where this compound is a component, XANES can probe the specific chemical state of sulfur, providing insights into its interaction with the surrounding matrix.
Fluorescence-yield detection mode (FY-XANES) is often the most suitable method for dilute samples, as it enhances the signal from the element of interest. nih.gov The data obtained from XANES analysis, often presented as a plot of normalized absorption versus energy, provides a qualitative and often quantitative assessment of the different sulfur species present in the sample. ucalgary.canih.gov
Ex-situ X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
Ex-situ X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.comrsc.org The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of oxidation states and functional groups. mdpi.com
For this compound, XPS analysis is crucial for understanding its surface chemistry, which is particularly important in applications like catalysis and energy storage where surface reactions are paramount. High-resolution XPS scans of the K 2p and S 2p regions can provide detailed information.
Key applications of XPS in this compound research include:
Identification of Surface Species: XPS can identify the presence of potassium (K) and sulfur (S) on the surface and determine their respective chemical states. For instance, the S 2p spectrum can distinguish between sulfide (S²⁻), polysulfides, and oxidized sulfur species like sulfates that may form on the surface due to exposure to air or other reactive environments. mdpi.com
Characterization of Surface Contamination and Oxidation: The high surface sensitivity of XPS makes it ideal for detecting unintended surface layers, such as oxides or carbonates, that can form on reactive materials like this compound.
Analysis of Composite Materials: In materials where this compound is integrated with other components, such as carbonaceous materials for battery electrodes, XPS can elucidate the nature of the chemical bonding and interactions at the interface. researchgate.net For example, it can help identify the formation of C-S bonds or changes in the electronic state of potassium due to its interaction with the host matrix.
Table 1: Representative Binding Energies for Sulfur Species in XPS
| Sulfur Species | S 2p₃/₂ Binding Energy (eV) |
|---|---|
| Metal Sulfides (S²⁻) | ~160-162 |
| Polysulfides (Sₙ²⁻) | ~163 |
| Elemental Sulfur (S₈) | ~164 |
| Sulfate (SO₄²⁻) | ~168-170 |
Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.
Electron Microscopy Techniques
High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructural Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. thermofisher.compageplace.de It provides invaluable information about the crystallography, morphology, and defects at the nanoscale. rsc.org In the study of this compound and related materials, HRTEM is instrumental in understanding the relationship between the material's microstructure and its properties.
By analyzing HRTEM images, researchers can obtain detailed information about:
Crystalline Structure: HRTEM can resolve the lattice fringes of crystalline this compound, allowing for the determination of interplanar spacings. These spacings can be compared with known crystallographic data to confirm the phase and structure of the material.
Morphology and Particle Size: The technique provides direct images of the size, shape, and arrangement of this compound nanoparticles or crystallites within a larger sample. This is critical for understanding how the morphology impacts performance in applications like batteries or catalysts.
Defects and Interfaces: HRTEM can reveal the presence of crystal defects such as dislocations, stacking faults, and grain boundaries. pageplace.denih.gov In composite materials, it allows for the detailed examination of the interface between this compound and other phases, providing insight into the nature of their interaction. researchgate.net For example, in a composite electrode, HRTEM can visualize the distribution of this compound particles on a conductive carbon support.
Structural Transformations: The technique can be used to observe changes in the microstructure that occur as a result of chemical reactions or physical processing. For instance, by comparing HRTEM images before and after an electrochemical cycle, one can observe changes in the crystallinity or morphology of the this compound active material.
Combined with other techniques like selected area electron diffraction (SAED), HRTEM provides a comprehensive microstructural characterization that is essential for developing a fundamental understanding of this compound-based materials. rsc.org
Atomic Spectroscopy for Elemental Quantification
Flame Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectrometry (AES) for Potassium and Sulfur Analysis
Flame Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectrometry (AES) are well-established analytical techniques for determining the elemental composition of a sample. ncku.edu.tw These methods are particularly useful for quantifying the amount of potassium in this compound samples.
Flame Atomic Absorption Spectroscopy (AAS)
In flame AAS, a liquid sample containing the analyte is aspirated into a flame, where it is atomized. ncku.edu.tw A light source, typically a hollow-cathode lamp specific to the element being analyzed (e.g., potassium), is passed through the flame. oiv.int The atoms in the flame absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the element in the sample. nilu.no
For the analysis of potassium, AAS is a highly sensitive and specific method. oiv.int To overcome potential interferences, such as ionization of potassium atoms in the hot flame, an ionization suppressant like cesium chloride is often added to both the samples and calibration standards. oiv.intnilu.no
Flame Atomic Emission Spectrometry (AES)
Flame AES operates on a similar principle of atomizing the sample in a flame. However, instead of measuring light absorption, AES measures the light emitted by the excited atoms as they return to their ground state. nilu.no The intensity of the emitted light at a specific wavelength is proportional to the concentration of the element. Potassium, being an alkali metal, is readily excited in a flame and produces a strong emission signal, making flame AES a suitable technique for its quantification. nilu.no
Analysis of Sulfur
Direct determination of sulfur by flame AAS or AES is challenging due to the high energy required to excite sulfur atoms and the fact that its primary resonance lines are in the vacuum ultraviolet (VUV) region, which is inaccessible to standard instruments. Therefore, sulfur is typically determined by indirect methods or by other techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or ion chromatography.
Sample Preparation and Procedure
For both AAS and AES analysis of potassium in this compound, the solid sample must first be dissolved in a suitable solvent, typically deionized water or a dilute acid, to prepare a sample solution. oiv.intlasalle.edu A series of calibration standards with known potassium concentrations are prepared to generate a calibration curve. oiv.int The sample solution is then analyzed, and its absorbance or emission signal is compared to the calibration curve to determine the potassium concentration.
Table 2: Typical Instrumental Parameters for Potassium Analysis by Flame AAS
| Parameter | Setting |
|---|---|
| Wavelength | 766.5 nm or 769.9 nm |
| Lamp | Potassium Hollow-Cathode Lamp |
| Flame | Air-Acetylene |
| Slit Width | 0.5 - 1.0 nm |
| Ionization Suppressant | Cesium Chloride (CsCl) solution |
Source: Adapted from standard analytical methods. oiv.int
Computational and Theoretical Studies on Potassium Sulfide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of potassium sulfide (B99878) chemistry, from fundamental properties to their role in energy storage systems.
Calculation of Formation Energies and Stability of Potassium Sulfides and Polysulfides
DFT calculations are instrumental in determining the formation energies and assessing the thermodynamic stability of potassium sulfides (K₂S) and potassium polysulfides (K₂Sₙ, where n > 1). The binding energy of these species on different substrates, which is a key indicator of their stability, has been a major focus of theoretical studies, particularly in the context of potassium-sulfur (K-S) batteries.
In the development of host materials for sulfur cathodes in K-S batteries, DFT is employed to calculate the binding energies of various potassium polysulfide intermediates. A strong interaction between the host material and the polysulfides is crucial to prevent their dissolution into the electrolyte, a phenomenon known as the "shuttle effect," which leads to capacity fading.
For instance, theoretical screenings have been conducted to evaluate the binding energies of K₂S₄, a key polysulfide intermediate, on various tungsten-based materials. nih.gov These calculations help in identifying promising catalyst materials that can effectively anchor the polysulfides. Similarly, the energy profiles for the migration of K₂S₂, another important intermediate, have been calculated on different substrates to understand the kinetics of polysulfide conversion. nih.gov The binding energies of lithium polysulfides, which share chemical similarities with their potassium counterparts, have also been extensively studied on various materials, providing insights into the general principles governing polysulfide-host interactions. mdpi.comresearchgate.netmdpi.comresearchgate.net
The stability of the final discharge product, K₂S, is also a critical factor. DFT calculations have been used to investigate the decomposition energy barriers of K₂S on different surfaces, providing insights into the reversibility of the sulfur conversion reaction.
Table 1: Calculated Binding Energies of Potassium Polysulfides on Various Substrates
| Polysulfide | Substrate | Binding Energy (eV) |
| K₂S₄ | WSA@NC | ~ -2.5 |
| K₂S₄ | W metal (110) | ~ -2.0 |
| K₂S₄ | W₂C (102) | ~ -3.0 |
| K₂S₂ | NC | ~ 0.99 (Migration Barrier) |
| K₂S₂ | WSA@NC | ~ 0.74 (Migration Barrier) |
| K₂S₂ | W₂C (102) | ~ 1.30 (Migration Barrier) |
Note: Data extracted from theoretical calculations in the literature. nih.gov WSA@NC refers to tungsten single atom on nitrogen-doped carbon, and NC refers to nitrogen-doped carbon.
Modeling of Electrochemical Reaction Pathways and Charge Transfer Processes
The conversion of sulfur to potassium sulfide involves a series of polysulfide intermediates. DFT studies have been instrumental in elucidating the stepwise reduction of elemental sulfur (S₈) to lower-order polysulfides and finally to K₂S during discharge, and the reverse process during charging. These models can predict the most favorable reaction pathways and the voltages at which different reactions occur.
Charge transfer processes are at the heart of the electrochemical performance of K-S batteries. DFT can be used to analyze the electronic structure of potassium sulfides and the host materials, providing insights into charge distribution and the nature of chemical bonds. For example, by calculating the deformation charge density, researchers can visualize how charge is transferred between the polysulfides and the catalyst surface. researchgate.net This information is crucial for designing materials with enhanced electronic conductivity and catalytic activity.
Studies have shown that the interaction between potassium polysulfides and host materials can be finely tuned to optimize the electrochemical performance. nih.govnih.gov For example, the design of composite materials with both catalytic sites for polysulfide conversion and migration pathways for solid-state sulfides has been guided by DFT calculations. nih.govnih.gov
Prediction of Structural and Electronic Properties
DFT is widely used to predict the fundamental structural and electronic properties of this compound. At ambient pressure, K₂S adopts a cubic antifluorite crystal structure. DFT calculations can accurately reproduce the lattice parameters and bond lengths of this structure.
Furthermore, DFT can be used to explore the behavior of this compound under extreme conditions, such as high pressure. Theoretical studies have predicted pressure-induced phase transitions in K₂S, revealing the existence of different crystal structures at elevated pressures. These calculations also provide insights into how the electronic properties, such as the band gap, change with pressure. For instance, it has been shown that K₂S, which is an insulator at ambient pressure, can become metallic at higher pressures.
Molecular Modeling and Simulation Approaches
While DFT provides detailed electronic structure information, molecular modeling and simulation techniques are essential for studying the dynamic behavior of larger systems over longer timescales. These methods are particularly useful for investigating phenomena such as surface adsorption and mass transfer.
Molecular Mechanical Calculations for Surface Adsorption and Interfacial Interactions
Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. In this approach, atoms are treated as spheres, and the interactions between them are described by a force field, which is a set of potential energy functions. MM calculations are computationally less expensive than DFT, allowing for the simulation of larger systems and longer timescales.
In the context of this compound, MM simulations can be used to study the adsorption of potassium and sulfide ions on various surfaces. These simulations can provide detailed information about the preferred adsorption sites, the orientation of the adsorbed species, and the strength of the interaction with the surface. For ionic crystals like this compound, polarizable force fields can be employed in molecular dynamics simulations to more accurately capture the electrostatic interactions at interfaces. acs.org
The interaction of ionic liquids with surfaces, which is relevant for electrolyte design in batteries, has been investigated using molecular dynamics simulations. nih.gov These studies provide insights into the structure and dynamics of the interfacial layer. Although specific MM studies on this compound adsorption are not abundant in the literature, the methodologies developed for other ionic systems, such as the simulation of ionic crystal films aip.org and the interaction of ions with mineral surfaces, nih.gov are directly applicable. These methods can be used to investigate the interfacial interactions between this compound and various electrode and electrolyte components, which is crucial for understanding the performance of potassium-based energy storage devices. Molecular simulations are also a valuable tool for understanding the behavior of ionic liquid crystals, which have potential applications as electrolytes. nd.edu
Computational Fluid Dynamics for Mass and Momentum Transfer in Reactive Systems
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. In the context of chemical engineering, CFD is a powerful tool for modeling systems where fluid flow is coupled with chemical reactions and mass transfer.
While specific CFD studies focused solely on this compound are not widely reported, the principles and methodologies of CFD are highly relevant to processes involving this compound. For instance, in multiphase reactive systems where this compound is a reactant or product, CFD can be used to model the complex interplay between fluid dynamics, heat transfer, and chemical kinetics. researchgate.netannualreviews.orgamazonaws.comresolvedanalytics.comcemf.ir
In a hypothetical scenario, such as the synthesis of this compound in a multiphase reactor, CFD could be used to:
Predict the flow patterns of the reactants and products within the reactor.
Model the mass transfer of reactants to the reaction sites and the removal of products.
Simulate the heat transfer within the reactor, which is crucial for controlling the reaction temperature and preventing hotspots.
Optimize the reactor design and operating conditions to maximize the yield and efficiency of the process.
The modeling of reactive multiphase flows is a complex field, and various approaches exist within CFD, such as the Eulerian-Eulerian and Eulerian-Lagrangian methods, to handle the interactions between different phases (e.g., gas-solid, liquid-solid). cemf.ir These models, when coupled with appropriate chemical reaction kinetics, can provide a comprehensive understanding of the behavior of reactive systems involving this compound.
Computational Approaches in Sulfur Chemistry
Computational chemistry has emerged as an indispensable tool for investigating the intricate world of sulfur chemistry, providing insights that are often difficult to obtain through experimental methods alone. proquest.comescholarship.org The unique properties of sulfur, including its ability to exist in multiple oxidation states and form various bonding arrangements (thiols, thioethers, disulfides, persulfides, sulfoxides), give rise to a diverse array of chemical functionalities and reaction mechanisms. proquest.comnih.gov Computational approaches allow researchers to model the electronic structure, geometries, and energetics of sulfur-containing molecules and reaction intermediates, thereby elucidating complex reaction pathways and noncovalent interactions that govern their behavior in biological systems. proquest.comescholarship.org These methods range from quantum mechanics (QM) to molecular mechanics (MM), often used in hybrid QM/MM models to simulate enzymatic environments. arturorobertazzi.it
Enzymatic Reaction Mechanisms Involving Sulfur Species
Computational studies have been particularly instrumental in unraveling the mechanisms of enzymes that catalyze reactions involving sulfur species. These enzymes play critical roles in numerous physiological processes, from the biosynthesis of sulfur-containing amino acids to redox signaling and detoxification. nih.govnih.govmdpi.com The reactivity of sulfur compounds can be challenging to study experimentally due to the transient nature of many intermediates. proquest.com Computational enzymology bridges this gap by providing a molecular-level picture of the catalytic cycle. proquest.comarturorobertazzi.it
Hydrogen Sulfide (H₂S) Biosynthesis and Metabolism:
Hydrogen sulfide is a gaseous signaling molecule endogenously produced in mammals by three key enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). nih.govmdpi.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of these enzymes. acs.org
CBS and CSE: These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the formation of H₂S from L-cysteine. nih.gov Computational models help to elucidate the intricate, multi-step reaction pathways involving the PLP cofactor, including the formation of various intermediates. nih.gov For instance, studies on CSE and CBS show the formation of cysteine persulfide from cystine, which is a key step in generating other reactive sulfur species. nih.gov
3-MST: This enzyme, in conjunction with cysteine aminotransferase (CAT), produces H₂S from L-cysteine via a 3-mercaptopyruvate (3-MP) intermediate. mdpi.com The mechanism involves the transfer of a sulfur atom from 3-MP to a cysteine residue in the active site of 3-MST, forming a persulfide. mdpi.comnih.gov This persulfide then reacts with reducing agents like thioredoxin to release H₂S. mdpi.com Computational studies help to map the energy landscape of this sulfur transfer reaction.
Iron-Sulfur Cluster Biogenesis:
Iron-sulfur ([Fe-S]) clusters are ancient and ubiquitous cofactors essential for a wide range of biological processes, including electron transfer and catalysis. sciencedaily.comacs.org Their biosynthesis is a complex process involving the assembly of iron and sulfur atoms on scaffold proteins. nih.gov Cysteine desulfurases, such as Nfs1 in eukaryotes, play a central role by providing the sulfur in the form of an enzyme-bound persulfide. nih.gov Quantum chemical calculations have been crucial in understanding the electronic states of these iron-sulfur clusters, which are often difficult to observe experimentally. sciencedaily.com These computational approaches have revealed a greater number of accessible electronic states than previously thought, which may explain their versatility in biological functions. sciencedaily.com
Sulfur Oxidation Pathways:
Enzymes involved in the oxidation of inorganic sulfur compounds are central to the global sulfur cycle. wikipedia.orgresearchgate.net The sulfur-oxidizing (Sox) enzyme system, found in many prokaryotes, catalyzes the oxidation of compounds like hydrogen sulfide, thiosulfate (B1220275), and elemental sulfur to sulfate (B86663). nih.gov The system involves several proteins, including SoxYZ, which carries the sulfur substrate covalently bound to a cysteine residue, and SoxCD, a molybdo-cytochrome complex that catalyzes a six-electron oxidation of the protein-bound sulfane sulfur. nih.gov Computational modeling helps to understand the electron transfer processes between the molybdenum center and the heme cofactors and the mechanism of oxygen atom transfer from water to the sulfur substrate. nih.gov
Cytochrome P450-mediated Sulfur Oxidation:
Cytochrome P450 enzymes are versatile catalysts involved in the metabolism of a wide range of substrates, including sulfur-containing compounds. acs.org DFT calculations have been used to study the oxidation and dealkylation of molecules like dimethylsulfide (DMS) and dimethylsulfoxide (DMSO) by P450s. acs.org These studies show that S-oxidation is generally more energetically favorable than S-dealkylation, which aligns with experimental observations. The calculations provide detailed information on the transition states and energy barriers for these reactions, clarifying the preference for different reaction pathways. acs.org
The table below summarizes key enzymes involved in sulfur metabolism and the computational methods used to study their mechanisms.
| Enzyme | Function | Typical Computational Methods Used | Key Insights from Computational Studies |
| Cystathionine β-synthase (CBS) | H₂S production from L-cysteine and homocysteine | DFT, QM/MM | Elucidation of PLP-dependent reaction pathways and intermediate structures. |
| Cystathionine γ-lyase (CSE) | H₂S production from L-cysteine | DFT, QM/MM | Mapping the multi-step catalytic cycle and formation of persulfide intermediates. nih.gov |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | H₂S production from 3-mercaptopyruvate | DFT | Modeling the sulfur transfer from substrate to the active site cysteine and subsequent H₂S release. mdpi.comnih.gov |
| Cysteine Desulfurases (e.g., Nfs1) | Provide sulfur for [Fe-S] cluster biogenesis | Quantum Chemical Calculations | Characterization of the enzyme-bound persulfide intermediate and understanding the electronic structure of [Fe-S] clusters. nih.govsciencedaily.com |
| SoxCD | Oxidation of protein-bound sulfane sulfur in the Sox pathway | DFT, Molecular Dynamics | Understanding substrate binding, electron transfer between Mo and heme centers, and the mechanism of sulfur oxidation. nih.gov |
| Cytochrome P450s | Oxidation and dealkylation of xenobiotic sulfur compounds | DFT | Determination of reaction pathways, transition state energies, and explaining product selectivity (e.g., oxidation vs. dealkylation). acs.org |
Advanced Research Applications of Potassium Sulfide in Chemical Technologies
Potassium-Sulfur Batteries for Electrochemical Energy Storage
Potassium-sulfur (K-S) batteries are emerging as a promising energy storage technology due to the high theoretical energy density of 1023 Wh kg⁻¹ and the natural abundance and low cost of both potassium and sulfur. electropages.com However, the practical application of K-S batteries is currently hindered by several challenges, including the insulating nature of sulfur, the dissolution of potassium polysulfide intermediates (the "shuttle effect"), and large volume changes during cycling. electropages.commdpi.comucl.ac.uk
The electrochemical process in a K-S battery involves the conversion of elemental sulfur at the cathode to potassium sulfides upon discharge and the reverse process during charging. acs.org The discharge and charge processes involve the transition of potassium polysulfide species, similar to what is observed in lithium-sulfur batteries. osti.gov The major discharge product has been identified as K2S3, which can be reversibly charged back to sulfur and potassium ions. acs.org
Cathode Material Development and Optimization
The development of advanced cathode materials is crucial for overcoming the challenges faced by K-S batteries and improving their performance. osti.gov Research efforts are focused on enhancing the utilization of the sulfur active material and improving the cycle life of the cells. mdpi.comosti.gov Strategies include the design of advanced cathode matrix materials and structures to address the non-conductive nature of sulfur and accommodate the large volume changes. osti.gov
A key challenge in K-S batteries is the low utilization of the insulating sulfur cathode and the detrimental shuttle effect caused by the dissolution of intermediate potassium polysulfides (KPSs). electropages.commdpi.com To address this, various strategies are being explored to confine elemental sulfur and trap KPSs within the cathode structure.
Physical confinement involves encapsulating sulfur within porous host materials. nih.gov Microporous carbon, for instance, has been shown to effectively confine small sulfur molecules (S2–4), leading to a solid-solid reaction mechanism that avoids the formation of soluble polysulfides and improves coulombic efficiency. nih.gov The small pore size physically restricts the diffusion of polysulfides. arabjchem.org
Chemical confinement strategies focus on creating chemical bonds between sulfur/polysulfides and the host material. nih.gov This can be achieved through:
Heteroatom doping: Doping carbon hosts with elements like nitrogen enhances the polarity of the carbon surface, increasing its affinity for polar polysulfides and improving their adsorption. mdpi.com
Polar host materials: Utilizing materials with inherent polarity to chemically bind with polysulfides.
Carbonaceous materials are widely used as hosts for sulfur cathodes in K-S batteries due to their excellent electrical conductivity, tunable porosity, and low cost. mdpi.comnih.govresearchgate.net The design of the carbon host plays a critical role in addressing the challenges of the insulating nature of sulfur and the dissolution of polysulfides. nih.gov
Key design strategies for carbonaceous hosts include:
Pore Engineering: Creating a hierarchical pore structure with micropores, mesopores, and macropores. nih.gov
Micropores are effective in confining sulfur and polysulfides, suppressing the shuttle effect. nih.gov
Mesopores provide space for high sulfur loading and facilitate ion transport. nih.gov
Macropores allow for rapid electrolyte infiltration. nih.gov
Heteroatom Doping: Introducing heteroatoms like nitrogen into the carbon framework creates defects and active sites that enhance the chemical adsorption of polysulfides. mdpi.comnih.gov Nitrogen-rich carbon surfaces exhibit increased polarity, improving the interaction with polar KPSs. mdpi.com
Conductive Polymer Coatings: Coating sulfur-carbon composites with conductive polymers like polyaniline (PANI) can enhance cycling performance by improving conductivity and trapping polysulfides. acs.org
For example, a nitrogen-rich carbon foam with abundant micropores and mesopores has been shown to deliver an ultrahigh initial reversible capacity of 1470 mAh g⁻¹, corresponding to 87.76% of the theoretical capacity. mdpi.com Similarly, ordered mesoporous carbon (CMK-3) has been used as a sulfur host, with a PANI coating further improving the cycling stability. acs.org
To further mitigate the polysulfide shuttle effect, researchers have explored the use of polymeric and covalently bound sulfur in cathodes. mdpi.com This approach aims to prevent the formation of soluble long-chain polysulfides by chemically fixing sulfur within a polymer matrix.
Sulfurized Polyacrylonitrile (B21495) (SPAN) is a prominent example of a covalent sulfur-polymer composite. ucl.ac.ukrsc.org In SPAN, sulfur is covalently bonded to the cyclized conductive polyacrylonitrile backbone. frontiersin.org This covalent linkage prevents the dissolution of sulfur into the electrolyte, leading to a solid-state conversion mechanism and significantly improved cycling stability. rsc.orgfrontiersin.org
Key advantages of using polymeric and covalent sulfur include:
Suppression of the Shuttle Effect: By preventing the formation of soluble polysulfides, the shuttle mechanism is effectively eliminated. frontiersin.orgresearchgate.net
Improved Cycling Stability: The stable chemical bonding leads to high capacity retention over numerous cycles. rsc.orgnih.gov
High Coulombic Efficiency: The absence of polysulfide shuttling results in nearly 100% coulombic efficiency. researchgate.net
For instance, a K-S battery with a SPAN cathode has demonstrated a high reversible capacity of 1050 mAh g⁻¹ and excellent cycling stability with 95% capacity retention after 100 cycles. rsc.org Another study reported that a confined and covalent sulfur cathode delivered an energy density of approximately 445 Wh kg⁻¹ with a capacity retention of 86.3% over 300 cycles. researchgate.net
Slow reaction kinetics of potassium polysulfide (KPS) conversion is another significant hurdle for high-performance K-S batteries. electropages.comnih.gov Introducing catalysts into the sulfur cathode can accelerate the redox reactions of KPSs, particularly the conversion between soluble long-chain polysulfides and solid short-chain sulfides (K2S2/K2S). nih.govsciengine.comchinesechemsoc.org
Effective catalysts for this purpose often possess the following characteristics:
Strong Adsorption of Polysulfides: The ability to anchor KPSs to the catalyst surface. nih.gov
High Catalytic Activity: Lowering the energy barrier for KPS conversion reactions. nih.govrsc.org
Good Electrical Conductivity: Facilitating electron transfer during the redox process. sciengine.com
Various materials have been investigated as catalysts, including:
Metal Carbides: Tungsten carbide (W2C) has been shown to be an effective catalyst for KPS conversion. nih.gov
Single-Atom Catalysts: Tungsten single atoms have been found to facilitate the migration of sulfides, preventing the accumulation of insulating species. nih.gov
Metal Nitrides: Cobalt nitride (Co4N) has demonstrated catalytic activity in polysulfide conversion for lithium-sulfur batteries, a principle applicable to K-S systems. a-star.edu.sg
A composite of tungsten single atoms and tungsten carbide, for example, demonstrated a synergistic effect, where the carbide catalyzed the conversion and the single atoms facilitated sulfide (B99878) migration. nih.gov This resulted in a K-S battery with 89.8% sulfur utilization (1504 mAh g⁻¹) and a long lifespan of 200 cycles. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding and predicting the catalytic activity of different materials by evaluating their binding energies with polysulfide species. nih.govrsc.org
Electrolyte Systems for K-S Batteries
Commonly used electrolytes in K-S battery research are organic liquid electrolytes, typically consisting of a potassium salt dissolved in a mixture of organic solvents. mdpi.com
Key components and considerations for K-S electrolytes:
Salts: Potassium salts like potassium hexafluorophosphate (B91526) (KPF6) and potassium bis(fluorosulfonyl)imide (KFSI) are frequently used. mdpi.comrsc.org
Solvents: Carbonate-based solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC) are often employed. acs.orgrsc.org Ether-based solvents are also being explored. The choice of solvent impacts the solubility of polyselenides in related potassium-selenium batteries, a consideration that can be extended to K-S systems. acs.org
Concentration: High-concentration electrolytes have been shown to improve the cycling performance of some potassium-ion batteries by enhancing stability. rsc.org
Additives: Additives can be introduced to the electrolyte to improve SEI formation or to help manage the polysulfide shuttle effect.
The interaction between the electrolyte and the electrodes is crucial. researchgate.net For instance, certain electrolytes can lead to the formation of a stable SEI on the potassium anode, which is vital for preventing dendrite growth and ensuring long-term cycling. acs.org Conversely, undesirable side reactions between the electrolyte and polysulfides can lead to capacity degradation. nsf.gov
Research is also exploring solid-state electrolytes as a potential solution to completely block the polysulfide shuttle effect and enhance the safety of K-S batteries. researchgate.netacs.org
Anode Interface Chemistry and Stability
The use of potassium metal as an anode is highly desirable due to its high theoretical capacity, but it faces significant challenges related to the instability of its interface with the electrolyte. osti.gov A primary issue is the formation of an unstable solid electrolyte interphase (SEI), which is not self-passivating and leads to continuous electrolyte consumption, low Coulombic efficiency, and the growth of dendrites that can cause short circuits. osti.gov
The composition of the electrolyte plays a crucial role in determining the properties of the SEI. ucl.ac.uk It has been shown that using potassium bis(fluorosulfonyl)imide (KFSI) as the salt in the electrolyte leads to the formation of an inorganic-rich SEI. ucl.ac.uk This inorganic layer, containing species such as potassium sulfide (K2S), K2S2O3, K2SO3, and K2SO4, is more stable and robust than the organic-rich SEIs formed with other electrolytes, resulting in excellent cycling stability. ucl.ac.uk
Another strategy to stabilize the anode interface is surface modification. rsc.org For example, constructing a barrier layer containing this compound on the potassium metal surface can accelerate the transport of potassium ions while physically inhibiting dendrite growth. rsc.org Additionally, long-chain polysulfides migrating from the cathode can deposit on the K-metal surface, leading to a short cycle life. mdpi.com This underscores the importance of controlling both the anode SEI and the cathode chemistry to achieve stable cycling. nih.govmdpi.com
To avoid the problems associated with potassium metal, carbonaceous materials like hard carbon and graphite (B72142) have been developed as alternative anodes. uts.edu.aunih.gov These materials are considered superior, low-cost options for creating safer, K-metal-free batteries. uts.edu.au
Graphite is a practical candidate that stores potassium ions via an intercalation mechanism, forming potassium-graphite intercalation compounds (K-GICs). kaust.edu.samdpi.com The final stage of this process forms KC8, which corresponds to a theoretical specific capacity of 279 mAh g⁻¹. mdpi.commdpi.com However, the intercalation of large potassium ions causes significant volume expansion (over 60%), which can damage the electrode structure and lead to poor cycling stability. mdpi.commdpi.com Designing compatible electrolytes that form a stable SEI on the graphite surface without co-intercalating with the solvent is a key challenge. kaust.edu.sa
Hard carbon offers an advantage due to its amorphous structure, which includes a combination of graphitic regions and disordered nanopores. mdpi.com This structure allows for multiple potassium storage mechanisms: intercalation into the graphitic layers, capacitive adsorption on surfaces and defects, and nanopore filling. mdpi.com The surface-driven capacitive process enhances kinetic processes, facilitating rapid storage and release of potassium ions and leading to better rate performance and cycling stability compared to graphite. mdpi.comosti.gov Composites combining hard and soft carbons have also been shown to exhibit a balance of high capacity, high rate capability, and stable long-term cycling. osti.gov
Table 2: Comparison of Graphite and Hard Carbon Anodes for Potassium-Ion Batteries
| Feature | Graphite Anode | Hard Carbon Anode | Reference(s) |
| K-Ion Storage Mechanism | Primarily intercalation (forming K-GICs, e.g., KC₈) | Intercalation, capacitive adsorption, and nanopore filling | kaust.edu.samdpi.commdpi.com |
| Theoretical Capacity | ~279 mAh g⁻¹ | Varies with microstructure | mdpi.commdpi.com |
| Primary Advantage | High theoretical capacity from intercalation | Excellent rate performance and cycling stability | mdpi.comaip.org |
| Primary Challenge | Large volume expansion (~60%), poor cycling stability | Lower initial Coulombic efficiency | mdpi.commdpi.com |
| Structural Characteristic | Layered crystalline structure | Amorphous with developed pore structure | mdpi.commdpi.com |
Mechanism-Driven Material Design for Improved Cycling Performance
A deep understanding of the fundamental electrochemical mechanisms is driving the rational design of advanced materials for potassium-sulfur and potassium-ion batteries with improved cycling performance. nih.govoaepublish.com By identifying the root causes of capacity fade and instability, researchers can develop targeted solutions. researchgate.net
The reaction pathway in K-S batteries, for example, is highly dependent on the electrolyte. uts.edu.au Knowing this allows for the selection of ether-based solvents to create liquid catholytes or carbonate-based systems to promote solid-state conversions, thereby controlling the polysulfide shuttle. uts.edu.au Similarly, understanding that metal sulfide anodes undergo different mechanisms (intercalation, conversion, or conversion-alloying) allows for the targeted synthesis of materials with optimized structures. researchgate.netpku.edu.cn For instance, creating porous or hollow-structured materials can shorten ion transport pathways and accommodate the large volume changes that occur during conversion reactions. researchgate.netpku.edu.cn
For carbon anodes, performance can be tuned by designing structures that favor specific mechanisms. oaepublish.com Structures that promote intercalation can lead to lower operating voltages and higher energy efficiency, while those that enhance surface adsorption allow for higher cycling rates. oaepublish.com Heteroatom doping of carbon materials is another mechanism-driven strategy; introducing elements like sulfur can create more active sites for potassium adsorption and increase mesoporosity, which favors faster ion diffusion and leads to better rate capability and cycling life. aip.org Ultimately, addressing the key challenges of sluggish kinetics, large volume variations, and unstable interfaces through mechanism-informed material and electrolyte engineering is crucial for advancing potassium-based battery technologies. nih.govoaepublish.comresearchgate.net
Catalytic Applications in Organic Synthesis
The utility of this compound extends into the realm of organic chemistry, where it serves as a crucial reagent in various catalyzed reactions. Its role as a sulfur source is fundamental to the synthesis of a wide array of organosulfur compounds.
This compound as a Reagent in Catalyzed Organic Transformations
This compound (K₂S) has been established as an effective and accessible sulfurating reagent in a number of metal-catalyzed organic transformations. Its application allows for the direct incorporation of sulfur atoms to construct complex organic molecules, often with high efficiency and selectivity.
One notable application is in the synthesis of symmetrical disulfides. An efficient, one-pot method utilizes this compound as an inexpensive and readily available sulfur source for the synthesis of both aryl and alkyl disulfides from their corresponding halides. This transformation is effectively catalyzed by a nickel-based system, specifically using Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in conjunction with acetylacetone (B45752) as a ligand. cenmed.com The process demonstrates good to excellent yields for a variety of substrates. cenmed.com The reaction is typically performed at elevated temperatures, with optimal results often achieved around 110°C. cenmed.com
In addition to nickel catalysis, copper-catalyzed reactions also feature prominently. An efficient method for synthesizing variously substituted thiophenes has been developed through a copper-catalyzed tandem S-alkenylation of this compound with 1,4-diiodo-1,3-dienes. chemistrylearner.com This approach facilitates the formation of complex heterocyclic structures in a single process. chemistrylearner.com Another copper-catalyzed reaction involves the dehydrobicyclization of 1,6-enynes using K₂S as the sulfurating agent to produce arylated indeno[1,2-c]thiophenes. americanelements.com This pathway involves a sequence of Michael addition, bicyclization, and dehydrogenation, leading to the formation of multiple C–S and C–C bonds. americanelements.com
Advanced Materials Science and Engineering
This compound and potassium-doped sulfides are integral to the development of advanced materials with specialized properties for energy conversion and storage applications.
Development of Thermoelectric Materials Based on Potassium-Doped Sulfides
Thermoelectric materials, which can convert heat energy into electrical energy and vice versa, are at the forefront of materials research. Doping sulfide-based semiconductors with potassium has emerged as a key strategy to enhance their thermoelectric performance. Copper sulfide (Cu₂S), a superionic conductor, is a promising thermoelectric material. Doping copper sulfide with potassium can optimize the electron concentration and significantly reduce the material's thermal conductivity, which is crucial for achieving a high thermoelectric figure of merit (ZT). wikipedia.orgfishersci.ca
Research has shown that for KₓCu₁.₈₅S alloys, increasing the potassium content (e.g., for x = 0.04 and 0.05) leads to a decrease in thermal conductivity to values as low as 0.16–0.25 W·m⁻¹·K⁻¹ in the temperature range of 450–600 K. wikipedia.org This reduction is attributed to increased phonon scattering caused by lattice distortions and defects introduced by the potassium dopant. nih.gov In one study on K₀.₀₄Cu₁.₈₅S nanocomposites, an extremely high ZT value of 9.67 was reported at 605 K, a result enabled by the material's super low thermal conductivity of approximately 0.2 W·m⁻¹·K⁻¹. fishersci.ca
New ternary bismuth sulfides containing potassium, such as KBi₆.₃₃S₁₀ and K₂Bi₈S₁₃, have also been synthesized and investigated for their thermoelectric properties. atlantis-press.com These materials exhibit semiconducting behavior and possess complex crystal structures with channels occupied by potassium ions. atlantis-press.com Notably, the thermal conductivity of KBi₆.₃₃S₁₀ was found to be substantially lower than that of the conventional thermoelectric material bismuth telluride (Bi₂Te₃). atlantis-press.com
Application in Supercapacitors and Thin-Film Solar Cells through Doping Strategies
Doping strategies involving potassium extend to other energy-related applications, including supercapacitors and thin-film solar cells. In the field of photovoltaics, doping has been shown to enhance device efficiency and performance.
For thin-film organic solar cells (TFOSCs), this compound doped with silver nanoparticles (K₂S/Ag) has been incorporated into the solar absorber layer. ereztech.com This approach aims to improve photon capture through the surface plasmon resonance effect of the metal nanoparticles. ereztech.com In a study on fullerene-based organic solar cells, a power conversion efficiency (PCE) of up to 5.12% was achieved with a 1% doping level of K₂S/Ag nanoparticles. ereztech.com A subsequent study using these nanoparticles in non-fullerene acceptor (NFA)-based TFOSCs achieved an even higher PCE of 10.51%. ereztech.com
Potassium doping has also been employed as a dual-functional strategy in antimony sulfide (Sb₂S₃) thin-film solar cells. wikidata.org In this work, cadmium sulfide (CdS) buffer layers were first doped with potassium, which improved their crystallinity and optical transmission. Subsequently, the potassium diffused into the Sb₂S₃ absorber layer, enhancing its crystallinity and light absorption. wikidata.org This dual-doping effect led to a significant improvement in device efficiency, from 4.57% to 6.53%. wikidata.org Furthermore, doping n-type cuprous oxide (Cu₂O) thin films with potassium ions has been shown to enhance photocurrent, making them a promising candidate for solar cell applications. americanelements.com
While direct applications of this compound in supercapacitors are less documented, the broader strategy of doping metal oxides and sulfides is relevant. For instance, cobalt-doped vanadium oxide thin films have been investigated for battery-type supercapacitor applications, and other doped metal oxides are used in devices like lithium-ion batteries and transparent solar cells. nih.govamericanelements.com
Environmental Remediation and Chemical Processes
This compound's chemical properties, particularly the alkaline nature of its aqueous solutions, make it relevant to certain environmental and industrial processes, such as the purification of gas streams.
Advanced Methods for Hydrogen Sulfide Removal from Gas Streams
The removal of hydrogen sulfide (H₂S), a toxic and corrosive gas, from industrial gas streams like natural gas, biogas, and flue gas is a critical process. americanelements.com One of the most established technologies for this purpose is chemical absorption, or "scrubbing," using an alkaline solution. torch-air.comq2technologies.com When this compound is dissolved in water, it readily hydrolyzes to form potassium hydroxide (B78521) (KOH) and potassium hydrosulfide (B80085) (KSH). wikipedia.org This creates a basic solution that is effective for absorbing acidic gases like H₂S. torch-air.comwikipedia.org
The fundamental principle involves the acid-base reaction between the alkaline solution and H₂S gas. atlantis-press.com The gas dissolves in the liquid phase and reacts with the absorbent to form less toxic and non-volatile salts. torch-air.com Alkaline salt solutions are widely used for this purpose. q2technologies.comgoogle.com
An advanced application involves not just capturing the H₂S but also converting the resulting product into a valuable commodity. A patented method describes scrubbing H₂S from a gas stream using a potassium-based sorbent, such as potassium hydroxide. google.com The resulting reaction products, which would include potassium hydrosulfide and other potassium-sulfur compounds, are then oxidized to create potassium-sulfur based fertilizers. google.com This process represents an advanced approach that integrates waste gas treatment with the production of a commercial product.
Role in Industrial Chemical Synthesis and Specialty Chemical Formulations
This compound (K₂S) is an inorganic compound that serves as a fundamental reactant in various industrial and laboratory-scale chemical syntheses. Its utility stems primarily from its function as a potent reducing agent and a source of sulfide ions (S²⁻). wikipedia.orgwikipedia.org In aqueous solutions, it readily hydrolyzes to form potassium hydrosulfide (KSH) and potassium hydroxide (KOH), creating a highly basic environment and a source of the hydrosulfide anion (SH⁻), which is central to many of its synthetic applications. wikipedia.orgwikipedia.org
Industrially, one of the main production methods for this compound involves the high-temperature carbothermic reduction of potassium sulfate (B86663) (K₂SO₄). In this process, potassium sulfate is heated with carbon, typically as coke, at temperatures exceeding 800°C. wikipedia.orgwikipedia.orgwikipedia.org This reaction yields this compound and carbon monoxide gas. wikipedia.org An alternative laboratory synthesis involves the reaction of elemental potassium and sulfur in anhydrous ammonia (B1221849), which produces a purer form of K₂S. wikipedia.orgwikipedia.org
The reactivity of this compound makes it a valuable reagent for producing a range of sulfur-containing compounds. wikipedia.org It is employed as a reactant in the copper-catalyzed synthesis of substituted thiophenes, which are important heterocyclic compounds in pharmaceuticals and materials science. fishersci.ca Furthermore, it is used in the high-temperature synthesis of specialty inorganic materials, such as KBi₆.₃₃S₁₀ and K₂Bi₈S₁₃. fishersci.ca
The compound's role as a strong reducing agent is harnessed in various chemical reactions. wikipedia.org For instance, it reacts with cobalt(III) bromide to yield cobalt(III) sulfide and potassium bromide. chemistrylearner.com Its reaction with acids is also characteristic; with dilute hydrochloric acid, it produces potassium chloride and toxic hydrogen sulfide gas. chemistrylearner.com A reaction with concentrated sulfuric acid results in the formation of potassium bisulfate, sulfur dioxide, elemental sulfur, and water. chemistrylearner.com
Below is a table summarizing key industrial reactions involving this compound:
| Reactants | Products | Reaction Type | Significance |
| Potassium Sulfate (K₂SO₄) + Carbon (C) | This compound (K₂S) + Carbon Monoxide (CO) | Carbothermic Reduction | Primary industrial production method for K₂S. wikipedia.orgwikipedia.org |
| This compound (K₂S) + Water (H₂O) | Potassium Hydroxide (KOH) + Potassium Hydrosulfide (KSH) | Hydrolysis | Forms the reactive species in aqueous solutions. wikipedia.orgwikipedia.org |
| This compound (K₂S) + Cobalt(III) Bromide (CoBr₃) | Cobalt(III) Sulfide (Co₂S₃) + Potassium Bromide (KBr) | Double Displacement / Redox | Synthesis of other inorganic sulfides. chemistrylearner.com |
| This compound (K₂S) + Hydrochloric Acid (HCl) | Potassium Chloride (KCl) + Hydrogen Sulfide (H₂S) | Acid-Base Reaction | Generation of hydrogen sulfide gas. chemistrylearner.com |
| This compound (K₂S) + Sulfuric Acid (H₂SO₄) (conc.) | Potassium Bisulfate (KHSO₄) + Sulfur Dioxide (SO₂) + Sulfur (S) + Water (H₂O) | Redox | Demonstrates reducing properties. chemistrylearner.com |
| This compound (K₂S) + Silver Nitrate (AgNO₃) | Silver Sulfide (Ag₂S) + Potassium Nitrate (KNO₃) | Precipitation | Formation of insoluble silver sulfide. chemistrylearner.com |
This compound's applications extend to the formulation of various specialty chemicals. chemistrylearner.com It is a recognized component in several industrial sectors due to its specific chemical properties.
The following table outlines the primary applications of this compound in specialty chemical formulations:
| Application Area | Role of this compound | Industry |
| Pyrotechnics | Intermediate in the formation of effects like "senko hanabi" and glitter formulations. wikipedia.orgfishersci.ca | Entertainment |
| Leather Tanning | Depilatory agent for removing hair from animal hides. wikipedia.orgwikipedia.org | Manufacturing |
| Analytical Chemistry | Reagent for various chemical analyses. wikipedia.orgfishersci.cachemistrylearner.comnih.gov | Laboratory/Research |
| Dye Manufacturing | Component in the synthesis of certain dyes. chemistrylearner.com | Chemical |
| Glass Production | Additive in the manufacturing of specialty glass. wikipedia.org | Manufacturing |
| Tarnish Removal | Active ingredient in silver tarnish removers. wikipedia.org | Consumer Products |
Future Research Directions and Emerging Trends in Potassium Sulfide Chemistry
Integrated Approaches for Material Design and System Optimization
The development of high-performance potassium-sulfur (K-S) batteries necessitates a holistic approach that combines advanced material design with system-level optimization. Researchers are moving beyond the study of individual components to an integrated strategy where the cathode, anode, and electrolyte are co-engineered to function synergistically.
A significant challenge in K-S batteries is the sluggish reaction kinetics of the traditional cyclooctasulfur (cyclo-S₈) cathode. nih.gov To address this, integrated design strategies are being employed. For example, theoretical screening combined with experimental synthesis has led to the design of composite materials like tungsten single atoms and tungsten carbide, which have bifunctional properties for both potassium polysulfide migration and conversion. repec.orgnih.govresearchgate.net This approach tackles the issues of low sulfur utilization and catalytic poisoning from insulating sulfide (B99878) accumulation. repec.orgnih.gov Furthermore, machine learning and computational modeling are emerging as powerful tools to accelerate the design and prediction of new materials for potassium-based batteries. rsc.orgacs.org These computational methods can provide atomic-level insights into reaction energetics and kinetics, guiding the rational design of materials with optimized properties. acs.org
Exploration of Novel Potassium-Sulfur Based Architectures for Energy Devices
To unlock the full potential of potassium sulfide chemistry, researchers are exploring innovative architectures for energy storage devices that go beyond conventional battery designs. datainsightsmarket.com A key focus is the development of novel cathode and anode structures to overcome the inherent challenges of K-S systems, such as the dissolution of potassium polysulfides and the formation of dendrites on the potassium metal anode. mdpi.comresearchgate.net
One promising direction is the design of cathodes that move away from the traditional ring structure of S₈ to more reactive chain-like sulfur molecules. nih.gov For instance, a "molecular clip" strategy has been used to create chain-like S₆²⁻ molecules, which exhibit lower reaction barriers and enhanced conductivity. nih.gov Another approach involves confining sulfur within conductive host materials, such as pyrolyzed polyacrylonitrile (B21495) (SPAN), to create covalent sulfur structures that prevent polysulfide dissolution. mdpi.com These novel cathode designs have demonstrated significantly improved reversible capacities and cycling stability. nih.govmdpi.com
On the anode side, research is focused on developing alternatives to pure potassium metal to mitigate safety concerns and dendrite growth. researchgate.netresearchgate.net Liquid alloy anodes and freestanding scaffolds made from materials like MXene and carbon nanotubes are being investigated to create more stable and dendrite-free anodes. mdpi.commdpi.com Additionally, the use of a nonflammable potassium polysulfide (K₂Sₙ) catholyte solution or a solid electrolyte represents a significant shift in cell configuration, aiming for safer K-S batteries with longer cycle lives. mdpi.com The exploration of these novel architectures is paving the way for the development of high-performing and safer potassium-sulfur energy devices. datainsightsmarket.com
Deeper Mechanistic Understanding of Complex Interfacial Reactions
A fundamental understanding of the complex reactions occurring at the electrode-electrolyte interfaces is critical for advancing potassium-sulfur battery technology. made-in-china.comdiva-portal.org The performance and longevity of these batteries are largely dictated by the formation and evolution of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. diva-portal.orgwhut.edu.cn
Future research will increasingly rely on advanced in situ and operando characterization techniques to probe these interfaces in real-time. acs.orgcsic.es Techniques like X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and transmission electron microscopy (TEM) provide invaluable insights into the chemical composition, structural changes, and morphological evolution of the interfaces during battery operation. nih.govacs.orgnih.govacs.org For example, operando XRD and Raman spectroscopy, combined with density functional theory (DFT) calculations, have been used to reveal the enhanced conversion efficiency of potassium polysulfides in novel electrode architectures. nih.gov
A key area of investigation is the "shuttle effect," where soluble potassium polysulfide intermediates migrate to the anode, leading to capacity fade. rsc.orgmdpi.com Understanding the precise mechanisms of polysulfide dissolution and deposition is crucial for developing effective mitigation strategies. rsc.org Research is also focused on understanding the differences in SEI formation in potassium-ion systems compared to their lithium-ion counterparts, as the composition and stability of the SEI have a direct impact on battery performance and safety. whut.edu.cnnih.govscispace.com By gaining a deeper mechanistic understanding of these intricate interfacial reactions, researchers can develop more targeted strategies for designing stable and high-performance potassium-sulfur batteries. made-in-china.comdiva-portal.org
Development of Cost-Effective and Scalable Manufacturing Processes for this compound Technologies
For this compound-based technologies, particularly potassium-sulfur batteries, to become commercially viable, the development of cost-effective and scalable manufacturing processes is paramount. hashnode.dev While laboratory-scale synthesis has shown promising results, translating these processes to an industrial scale presents significant challenges.
Current research is exploring various manufacturing techniques to produce this compound and related materials efficiently and economically. For instance, the Mannheim process, a well-established industrial method for producing potassium sulfate (B86663), is being adapted and optimized for battery-grade materials. made-in-china.comimarcgroup.com Innovations in this process, such as updated reaction furnaces, aim to address issues of corrosion and enable continuous output. made-in-china.com Other approaches, such as electrodialysis and nanofiltration, are being investigated as sustainable methods for the production, purification, and concentration of potassium salts. rsc.orgresearchgate.net
In the context of battery production, liquid-phase synthesis methods are being explored for their potential for low-cost, time-saving, and uniform production of sulfide solid electrolytes. mdpi.com Researchers are also developing novel techniques, such as a "molecular clip" strategy that utilizes a facile solid dissolution process, which could be more amenable to industrial applications than complex, high-temperature methods. nih.gov The overarching goal is to develop manufacturing processes that not only reduce production costs but also align with principles of environmental sustainability and resource efficiency. hashnode.dev As the demand for energy storage solutions grows, the ability to mass-produce this compound technologies affordably and sustainably will be a key determinant of their market success. prof-research.comazom.com
Q & A
Q. What are the standard laboratory methods for synthesizing potassium sulfide, and how can purity be validated?
this compound is typically synthesized via hydrothermal methods using precursors like calcium alginate and potassium permanganate under controlled temperature (e.g., 20°C–100°C) . Purity validation requires techniques such as X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) for thermal stability. Certificates of Analysis (COA) should specify purity thresholds (>98%) and batch-specific data .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and reactivity?
Key methods include:
- FTIR Spectroscopy : Identifies functional groups (e.g., sulfide S–S bonds).
- Raman Spectroscopy : Detects vibrational modes of polysulfide chains.
- XPS (X-ray Photoelectron Spectroscopy) : Confirms oxidation states of sulfur (S²⁻, Sₙ²⁻). Consistency in compound naming and numbering between the main manuscript and supplementary data is essential for reproducibility .
Q. How should researchers design experiments to study this compound’s solubility and stability in aqueous systems?
Use buffered solutions (e.g., one-fifth Hoagland’s solution) under inert atmospheres to prevent oxidation. Monitor pH and dissolved sulfide concentrations via methylene blue colorimetry (detection limit: ~15 μg/L) . Report total dissolved sulfide (H₂S + HS⁻) and ensure gas-tight sampling to minimize volatilization losses .
Advanced Research Questions
Q. How can contradictions in reported adsorption capacities of this compound composites be resolved?
Discrepancies often arise from differences in:
- Active Sites : Oxygenated functional groups (carboxyl, hydroxyl) vs. MnO₂ sites in nanocomposites .
- Isotherm Models : Prefer the Langmuir model for monolayer adsorption (e.g., 500.5 mg/g capacity) over Freundlich for heterogeneous surfaces. Validate with pseudo-second-order kinetics to confirm chemisorption dominance .
- Error Propagation : Use intra-particle diffusion models to distinguish film diffusion, adsorption, and reaction steps .
Q. What mechanistic pathways explain this compound’s role in sulfide oxidation and metal sulfate formation?
In wastewater remediation, K₂S reacts via:
- Oxidation by MnO₂ : Sulfide → elemental sulfur (S⁰).
- Oxygen-Rich Sites : Sulfide → metal sulfates (e.g., CaSO₄). Characterize spent adsorbents with XRD and SEM-EDS to track sulfur speciation and confirm mechanisms .
Q. How can experimental parameters be optimized for reproducible sulfide quantification in hydroponic studies?
- Sampling Frequency : Collect data every 2–3 days to capture dynamic sulfide-pH interactions .
- Controlled Variables : Maintain darkness (to inhibit microbial interference) and constant temperature (±1°C) .
- Replicate Design : Include triplicate samples and blank controls to assess analytical precision .
Methodological Guidelines
- Data Reporting : Include error margins, isotherm/kinetic model parameters, and raw datasets in supplementary files. Align figures/tables with journal standards (e.g., 300 dpi resolution, APA captions) .
- Conflict Resolution : For contradictory results, conduct sensitivity analyses (e.g., varying pH, ionic strength) and cross-validate with multiple characterization techniques .
- Ethical Compliance : Document chain-of-custody protocols for samples and cite permissions for reused data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
